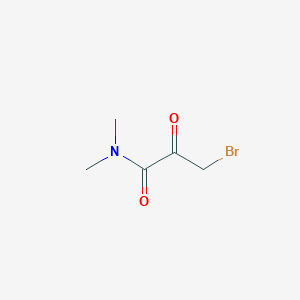

3-bromo-N,N-dimethyl-2-oxopropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-bromo-N,N-dimethyl-2-oxopropanamide is a chemical compound with the molecular formula C5H8BrNO2 and a molecular weight of 194.03 g/mol . It is characterized by the presence of a bromine atom, a dimethylamino group, and an oxo group attached to a propanamide backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 3-bromo-N,N-dimethyl-2-oxopropanamide typically involves the bromination of N,N-dimethyl-2-oxopropanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity .

Analyse Des Réactions Chimiques

3-bromo-N,N-dimethyl-2-oxopropanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce carboxylic acids and amines.

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents such as hydrogen peroxide and sodium borohydride .

Applications De Recherche Scientifique

3-bromo-N,N-dimethyl-2-oxopropanamide is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is employed in the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 3-bromo-N,N-dimethyl-2-oxopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, preventing substrate binding and subsequent catalysis .

Comparaison Avec Des Composés Similaires

3-bromo-N,N-dimethyl-2-oxopropanamide can be compared with other similar compounds, such as:

3-bromo-N,N-dimethylbenzamide: This compound has a similar structure but with a benzamide backbone instead of a propanamide backbone.

3-bromo-N,N-dimethylaniline: This compound features a bromine atom and a dimethylamino group attached to an aniline ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxo group, which imparts distinct chemical reactivity and biological activity .

Activité Biologique

3-Bromo-N,N-dimethyl-2-oxopropanamide, with the molecular formula C5H8BrNO2 and a molecular weight of 194.03 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the bromination of N,N-dimethyl-2-oxopropanamide. The reaction is conducted under controlled conditions to ensure selective bromination at the desired position. Common reagents include bromine or bromine-containing compounds in the presence of suitable catalysts to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the dimethylamino group enhances its binding affinity to these targets. This compound can inhibit enzyme activity by forming stable complexes with the enzyme's active site, preventing substrate binding and subsequent catalysis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, particularly in biochemical pathways relevant to various diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in pharmaceutical applications .

- Anticancer Potential : There is ongoing research into its potential anticancer properties, with some studies investigating its effects on cancer cell lines .

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study found that this compound effectively inhibited specific enzymes involved in metabolic pathways. The IC50 values were determined through various assays, demonstrating significant inhibitory effects compared to control compounds .

- Antimicrobial Activity : In vitro tests revealed that this compound exhibited notable antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were established, indicating its potential as a therapeutic agent against infections.

- Cytotoxicity Assessment : Cytotoxicity assays conducted on various cancer cell lines showed that this compound could induce apoptosis in a dose-dependent manner. The results suggested a promising avenue for developing anticancer therapies based on this compound's structure .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-Bromo-N,N-dimethylbenzamide | Benzamide | Moderate enzyme inhibition |

| 3-Bromo-N,N-dimethylaniline | Aniline | Antimicrobial properties |

| 3-Bromo-N,N-dimethylpropanamide | Propanamide | Anticancer potential |

Propriétés

IUPAC Name |

3-bromo-N,N-dimethyl-2-oxopropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c1-7(2)5(9)4(8)3-6/h3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVOZWGHPSUSPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.